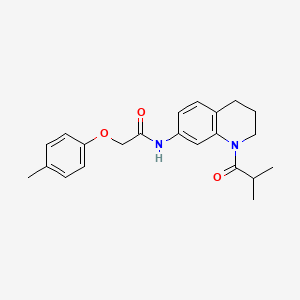
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide, commonly known as ITQ-29, is a novel compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. ITQ-29 is a small molecule that belongs to the class of tetrahydroquinolines and has been shown to possess various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
A study by F. King (2007) describes a high-yielding cyclisation technique for the synthesis of isoquinoline derivatives, showcasing a method that might be applicable to the synthesis of compounds similar to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide" (King, 2007).
Structural Aspects and Properties
Research by A. Karmakar, R. Sarma, and J. Baruah (2007) investigates the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting how interactions with acids can influence the physical state and fluorescence of these compounds (Karmakar et al., 2007).
Novel Synthesis Approaches
M. Caira, M. Popa, and colleagues (2014) explored the synthesis of 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related to the compound of interest, demonstrating diverse synthetic approaches to isoquinoline derivatives (Caira et al., 2014).
Antitumor Activity and Biological Applications
M. Nagarajan, A. E. Morrell, and colleagues (2006) synthesized indenoisoquinoline topoisomerase I inhibitors, providing a framework for the development of compounds with potential antitumor activities. This research emphasizes the importance of structural modifications in enhancing biological activity (Nagarajan et al., 2006).
Spectrophotometric Analysis
K. Verma and A. Jain (1985) discussed a spectrophotometric method for the determination of paracetamol, highlighting techniques that could be applicable for the analysis of similar compounds (Verma & Jain, 1985).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-8-9-18(13-20(17)24)23-21(25)14-27-19-10-6-16(3)7-11-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQRMYJCBPCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)
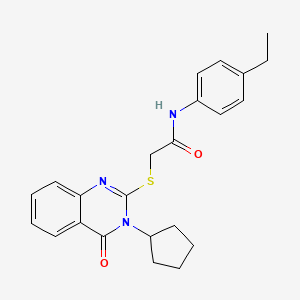

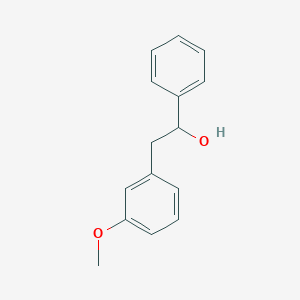
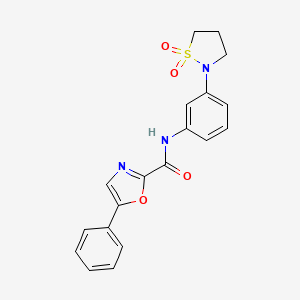



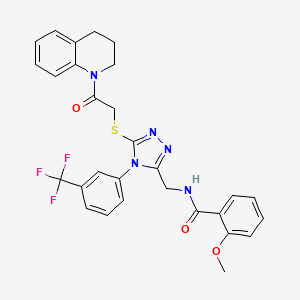
![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)
![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)
![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)